molecular formula C22H24N2OS2 B11622836 2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione

2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione

Cat. No.: B11622836
M. Wt: 396.6 g/mol
InChI Key: JBNZTTZZAODYGQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the class of thiazoloquinolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinoline ring, along with ethoxyphenyl and ethyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst to form the thiazole ring. This intermediate is then reacted with 4-ethoxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
  • 2-(4-Chlorophenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione
  • 2-(4-Bromophenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione

Uniqueness

2-(4-Ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-ethyl-4,4-dimethyl-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C22H24N2OS2/c1-5-23-18-10-8-7-9-17(18)19-20(22(23,3)4)27-24(21(19)26)15-11-13-16(14-12-15)25-6-2/h7-14H,5-6H2,1-4H3

InChI Key

JBNZTTZZAODYGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1(C)C)SN(C3=S)C4=CC=C(C=C4)OCC

Origin of Product

United States

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